HLA-A2 Binding Classification: p53(65-73) Is One of Only Six Strong HLA-A2 Binders Among 150 Systematically Screened p53 Peptides
In a landmark systematic screen of 150 synthetic p53-derived peptides (8–11 residues) tested for their capacity to promote assembly of purified, refolded HLA-A2 molecules, p53(65-73) was classified as a strong binder alongside only five other wt p53 peptides (25-35, 129-137, 187-197, 263-272, 264-272) [1]. By contrast, p53(149-157)—another well-known HLA-A2-restricted wt p53 epitope—was not among the strong binders identified in this comprehensive screen. The IEDB (Epitope ID 54934) independently records 8/8 positive MHC ligand assay results for p53(65-73) binding to HLA-A*02:01, confirming robust and reproducible binding across independent laboratories [2]. For procurement decisions, this means p53(65-73) has the most rigorously validated binding profile within the p53 epitope family, reducing the risk of failed T-cell assay development due to insufficient MHC stabilization.
| Evidence Dimension | HLA-A2 binding strength classification (fluorescence-based assembly assay with purified/refolded HLA molecules) |
|---|---|
| Target Compound Data | Classified as strong binder to HLA-A2 (fluorescence ratio consistent with strong binding; one of 6 strong binders out of ~150 peptides tested) |
| Comparator Or Baseline | p53(149-157): not classified as a strong HLA-A2 binder in the same systematic screen; p53(264-272): also classified as strong binder, but lacks the codon 72 polymorphism and cross-reactivity features of p53(65-73) |
| Quantified Difference | p53(65-73) and p53(264-272) are both strong HLA-A2 binders; p53(149-157) is not. Only p53(65-73) combines strong binding with the unique codon 72 regulatory polymorphism. |
| Conditions | Purified and refolded HLA-A2 molecules; peptide concentrations standardized across 150 candidate p53 peptides (Gnjatic et al., 1995) |
Why This Matters
Selecting p53(65-73) over p53(149-157) ensures use of a peptide with superior and independently validated HLA-A2 stabilization capacity, directly impacting the reliability of T-cell stimulation assays, tetramer manufacturing, and vaccine formulation.
- [1] Gnjatic S, Bressac-de Paillerets B, Guillet JG, Choppin J. Mapping and ranking of potential cytotoxic T epitopes in the p53 protein: effect of mutations and polymorphism on peptide binding to purified and refolded HLA molecules. Eur J Immunol. 1995;25(6):1638-1642. doi:10.1002/eji.1830250625 View Source
- [2] Immune Epitope Database (IEDB). Epitope ID 54934: RMPEAAPPV (Cellular tumor antigen p53 65-73). Accessed 2026. 8/8 positive MHC ligand assay results for HLA-A*02:01. View Source
